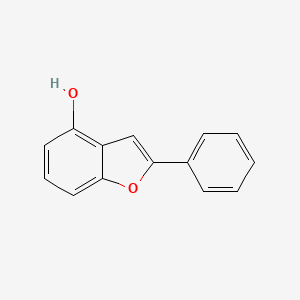

2-Phenylbenzofuran-4-OL

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10O2 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-phenyl-1-benzofuran-4-ol |

InChI |

InChI=1S/C14H10O2/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-9,15H |

InChI Key |

MXQHXMRSHFXFHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=CC=C3O2)O |

Origin of Product |

United States |

Foundational & Exploratory

2-Phenylbenzofuran-4-OL chemical structure and properties

An In-depth Technical Guide to 2-Phenylbenzofuran-4-OL

Abstract

This compound is a heterocyclic aromatic organic compound belonging to the benzofuran class of molecules. Natural and synthetic benzofuran derivatives are of significant interest to researchers in the fields of medicinal chemistry and drug development due to their wide range of biological activities.[1] This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound. It is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, data summaries, and visual representations of key pathways and workflows.

Introduction

Benzofurans are a class of organic compounds containing a benzene ring fused to a furan ring.[2] This core structure is a common motif in many natural products and has been identified as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3] Benzofuran derivatives have demonstrated a broad spectrum of pharmacological properties, including antitumor, antibacterial, antioxidant, and antiviral activities.[1] The 2-phenylbenzofuran scaffold, in particular, has been the subject of extensive research, leading to the development of compounds with potential applications in treating conditions like Alzheimer's disease, cancer, and parasitic infections.[1][3][4] this compound, a hydroxylated derivative, has been specifically investigated for its potential as a multi-target agent for Alzheimer's disease.[3]

Chemical Structure and Properties

Chemical Structure

The chemical structure of this compound consists of a central benzofuran ring system with a phenyl group substituted at position 2 and a hydroxyl group (-OH) at position 4.

IUPAC Name: 2-phenyl-1-benzofuran-4-ol

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₂ | [5] |

| Molecular Weight | 210.23 g/mol | [5] |

| CAS Number | 64663-60-1 | [5] |

| Appearance | Light yellow solid | [3] |

| Purity | Research Grade | [5] |

| Storage Temperature | Recommended Cold-chain transportation | [5] |

Synthesis and Characterization

The synthesis of 2-arylbenzofurans, including this compound, can be achieved through a multi-step reaction sequence starting from substituted 2-hydroxybenzaldehydes. A common approach involves O-alkylation followed by an intramolecular cyclization.[3]

Synthetic Workflow

The following diagram illustrates a general synthetic pathway for 2-arylbenzofuran derivatives.

Experimental Protocols

-

A mixture of the appropriate substituted 2-hydroxybenzaldehyde (e.g., o-Vanillin), methyl 2-bromo-2-phenylacetate, and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) is stirred and heated at 92–94 °C.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled and poured onto an ice/water mixture and kept at 4 °C overnight to precipitate the intermediate product, methyl 2-(2-formyl-methoxyphenoxy)-2-phenylacetate.

-

The intermediate is then hydrolyzed using sodium hydroxide in a water/methanol solution.

-

The resulting 2-(2-formyl-methoxyphenoxy)-2-phenylacetic acid is cyclized by heating with anhydrous sodium acetate (AcONa) in acetic anhydride (Ac₂O) at 120–125 °C for 4 hours.

-

The mixture is cooled and poured onto ice/water. The precipitate is filtered, washed with cold water, and dried.

-

The crude product is recrystallized from n-hexane to yield the methoxy-2-phenylbenzofuran intermediate.

-

To a three-necked flask, add acetonitrile, iodine (I₂), and aluminum powder (Al).

-

Reflux the mixture for 3 hours and then cool to room temperature.

-

Add the methoxy-2-phenylbenzofuran intermediate to the mixture and heat to reflux.

-

Monitor the reaction progress using TLC. The reaction is typically complete after 24 hours.

-

Concentrate the reaction solution and wash with 5% sodium bisulfite to remove excess iodine, yielding this compound.

Characterization Data

The structure of this compound (referred to as compound 19 in the cited study) was confirmed using NMR spectroscopy.[3]

-

¹H NMR (600 MHz, DMSO-d₆): δ 10.03 (s, 1H, OH), 7.88 (dd, J = 8.3, 1.1 Hz, 2H, Ar), 7.48 (m, 2H, Ar), 7.41 (d, J = 0.8 Hz, 1H, Ar), 7.38 (m, 1H, Ar), 7.11 (t, 1H, Ar).[3]

Biological Activity and Mechanism of Action

Derivatives of 2-phenylbenzofuran have been evaluated for a variety of biological activities. This compound, specifically, has shown promise as a multi-target inhibitor for Alzheimer's disease therapy.[3]

Anti-Alzheimer's Disease Activity

Alzheimer's disease (AD) pathology is complex, involving multiple factors such as cholinergic dysfunction and amyloid-beta (Aβ) plaque formation.[3] Drugs that can address more than one of these targets are considered superior therapeutic candidates. This compound has been shown to inhibit both cholinesterases (ChEs) and β-secretase (BACE1), an enzyme critical for Aβ production.[3]

| Target Enzyme | IC₅₀ (µmol·L⁻¹) | Reference Compound | IC₅₀ (µmol·L⁻¹) |

| Acetylcholinesterase (AChE) | - | Donepezil | 0.085 ± 0.01 |

| Butyrylcholinesterase (BChE) | - | - | - |

| β-secretase (BACE1) | < 0.087 | Baicalein | 0.087 ± 0.03 |

| Data from a study on 2-arylbenzofuran derivatives, where compound 19 (this compound) showed BACE1 inhibitory activity better than the reference compound Baicalein.[3] A related compound (compound 20) in the same study showed potent AChE inhibition.[3] |

Proposed Multi-Target Mechanism of Action

The therapeutic potential of this compound in Alzheimer's disease stems from its ability to simultaneously modulate both the cholinergic and amyloid pathways.

Antioxidant Properties

The phenolic hydroxyl group on the 2-phenylbenzofuran scaffold is crucial for its antioxidant activity. Stilbenoid-type 2-phenylbenzofuran derivatives act as free radical scavengers.[6] The primary mechanism is believed to be Hydrogen Atom Transfer (HAT), where the hydroxyl group donates a hydrogen atom to neutralize a free radical.[6][7] The efficiency of this process is related to the O-H bond dissociation enthalpy (BDE).[6][7] Other potential mechanisms include single electron transfer-proton transfer (SET-PT) and sequential proton loss electron transfer (SPLET).[6]

Safety and Handling

Hazard Identification

The GHS classification for the parent compound, 2-phenylbenzofuran, indicates potential hazards. Users should handle this compound with similar precautions until specific data is available.

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation mark) |

| Aquatic Hazard, Chronic | H413: May cause long lasting harmful effects to aquatic life | None |

| Data based on 2-phenylbenzofuran.[4][8] |

Handling and Storage Recommendations

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat to prevent skin and eye contact.[9][10]

-

Handling: Avoid ingestion and inhalation. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[10][11]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[10] Some suppliers recommend refrigerated and/or cold-chain transport.[5]

Conclusion

This compound is a promising molecule in the field of medicinal chemistry. Its straightforward synthesis and, most notably, its dual inhibitory action on key enzymatic targets in Alzheimer's disease—BACE1 and cholinesterases—make it a valuable lead compound for further investigation. Its inherent antioxidant properties, attributed to the phenolic hydroxyl group, add to its therapeutic potential. Further preclinical studies are warranted to fully elucidate its efficacy, pharmacokinetic profile, and safety for potential development as a multi-target therapeutic agent.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Phenylbenzofuran - Wikipedia [en.wikipedia.org]

- 5. 64663-60-1|this compound|BLD Pharm [bldpharm.com]

- 6. Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Phenyl-benzofuran | C14H10O | CID 3517936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 2-Phenylbenzofuran-4-OL

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthetic pathways for 2-Phenylbenzofuran-4-OL, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and relevant quantitative data to support researchers in the replication and further investigation of this molecule.

Introduction

This compound belongs to the 2-arylbenzofuran class of compounds, which are known for a wide range of biological activities. The strategic placement of the hydroxyl group at the 4-position of the benzofuran scaffold makes it an interesting target for the development of novel therapeutic agents and functional materials. This guide focuses on a practical and well-documented synthetic approach.

Synthesis Pathway Overview

The most common and effective synthesis of this compound involves a multi-step process. The general strategy begins with a substituted 2-hydroxybenzaldehyde, which undergoes O-alkylation, hydrolysis, and subsequent cyclization to form the benzofuran core. The final step involves the demethylation of a methoxy precursor to yield the target compound, this compound.

The logical synthetic pathway can be visualized as a three-stage process:

-

Formation of the Benzofuran Core: Starting from a suitably substituted salicylaldehyde, the benzofuran ring system is constructed.

-

Introduction of the Phenyl Group: The phenyl substituent is introduced at the 2-position of the benzofuran ring.

-

Functional Group Interconversion: A final step to reveal the hydroxyl group at the 4-position.

A common and effective approach is a three-step synthesis starting from a substituted 2-hydroxybenzaldehyde, which involves O-alkylation, hydrolysis, and cyclization[1].

Experimental Protocols

Pathway 1: Synthesis via Demethylation of 4-Methoxy-2-phenylbenzofuran

This pathway is based on the general methods described for the synthesis of related 2-arylbenzofuran derivatives[1]. The synthesis commences with the preparation of a methoxy-substituted benzofuran, followed by demethylation to yield the desired 4-hydroxy product.

Step 1: Synthesis of 4-Methoxy-2-phenylbenzofuran

This step involves the reaction of 2-hydroxy-6-methoxybenzaldehyde with methyl α-bromophenylacetate, followed by hydrolysis and cyclization.

-

Part A: O-Alkylation of 2-hydroxy-6-methoxybenzaldehyde

-

Reagents: 2-hydroxy-6-methoxybenzaldehyde, methyl α-bromophenylacetate, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

-

Procedure: A mixture of 2-hydroxy-6-methoxybenzaldehyde, methyl α-bromophenylacetate, and K₂CO₃ in DMF is stirred and heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled and poured into ice/water to precipitate the product, methyl 2-((2-formyl-6-methoxy)phenoxy)-2-phenylacetate. The precipitate is filtered, washed with water, and dried.

-

-

Part B: Hydrolysis

-

Reagents: Methyl 2-((2-formyl-6-methoxy)phenoxy)-2-phenylacetate, sodium hydroxide (NaOH), methanol (MeOH), water.

-

Procedure: The ester from the previous step is dissolved in a mixture of methanol and aqueous NaOH solution. The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid (HCl) to precipitate the carboxylic acid, 2-((2-formyl-6-methoxy)phenoxy)-2-phenylacetic acid. The product is filtered, washed with water, and dried.

-

-

Part C: Cyclization

-

Reagents: 2-((2-formyl-6-methoxy)phenoxy)-2-phenylacetic acid, anhydrous sodium acetate (NaOAc), acetic anhydride (Ac₂O).

-

Procedure: A mixture of the carboxylic acid, anhydrous NaOAc, and Ac₂O is heated with stirring. After the reaction is complete (monitored by TLC), the mixture is cooled and poured into ice/water. The resulting precipitate of 4-methoxy-2-phenylbenzofuran is filtered, washed thoroughly with water, and dried. The crude product can be purified by recrystallization.

-

Step 2: Demethylation to this compound

-

Reagents: 4-methoxy-2-phenylbenzofuran, iodine (I₂), aluminum powder (Al), acetonitrile (CH₃CN).

-

Procedure: To a three-necked flask containing acetonitrile, iodine and aluminum powder are added, and the mixture is refluxed for 3 hours. After cooling to room temperature, 4-methoxy-2-phenylbenzofuran is added, and the mixture is heated to reflux. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is treated with a 5% sodium bisulfite solution to remove excess iodine. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound[1].

Quantitative Data

The synthesis of this compound (referred to as compound 19 in the cited literature) has been reported with a good yield. The characterization data is summarized below.

| Compound Name | Yield | ¹H NMR Data (600 MHz, DMSO-d₆) |

| This compound | 83.2% | δ 10.03 (s, 1H), 7.91 (d, J = 7.7 Hz, 2H), 7.48 (t, J = 7.7 Hz, 2H), 7.37 (t, J = 7.3 Hz, 1H), 7.23 (s, 1H), 7.18 (t, J = 8.0 Hz, 1H), 7.08 (d, J = 8.2 Hz, 1H), 6.74 (d, J = 7.7 Hz, 1H)[1] |

Signaling Pathways and Logical Relationships

The synthesis of this compound can be represented as a logical workflow.

Caption: Synthetic pathway for this compound.

Experimental Workflow Visualization

The overall experimental workflow can be visualized to provide a clear, step-by-step overview of the process.

Caption: Experimental workflow for the synthesis.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the protocols as necessary for their specific laboratory conditions and research objectives.

References

Spectroscopic data for 2-Phenylbenzofuran-4-OL (1H NMR, 13C NMR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 2-Phenylbenzofuran-4-ol, a molecule of interest in medicinal chemistry and materials science. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, to facilitate its identification, characterization, and application in research and development. For comparative purposes, data for the parent compound, 2-phenylbenzofuran, is also presented.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound and the related compound 2-phenylbenzofuran.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 10.03 | s | - | 1H | OH |

| 7.88 | dd | 8.3, 1.1 | 2H | Ar-H |

| 7.48 | m | - | 2H | Ar-H |

| 7.41 | d | 0.8 | 1H | Ar-H |

| 7.38 | m | - | 1H | Ar-H |

| 7.11 | t | - | 1H | Ar-H |

Solvent: DMSO-d6, Spectrometer Frequency: 600 MHz

Table 2: ¹H NMR Spectroscopic Data for 2-Phenylbenzofuran [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.92-7.90 | m | - | 2H | Ar-H |

| 7.62-7.61 | m | - | 1H | Ar-H |

| 7.57-7.55 | m | - | 1H | Ar-H |

| 7.50-7.46 | m | - | 2H | Ar-H |

| 7.40-7.37 | m | - | 1H | Ar-H |

| 7.30-7.24 | m | - | 2H | Ar-H |

| 7.06 | d | 0.7 | 1H | Furan-H |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

Table 3: ¹³C NMR Spectroscopic Data for 2-Phenylbenzofuran [1]

| Chemical Shift (δ) ppm |

| 155.9 |

| 154.9 |

| 130.5 |

| 129.2 |

| 128.8 |

| 128.6 |

| 125.0 |

| 124.3 |

| 122.9 |

| 120.9 |

| 111.2 |

| 101.3 |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz[1]

Table 4: Mass Spectrometry Data for 2-Phenylbenzofuran

| m/z | Ion |

| 217.6 | [M+Na]⁺ |

Ionization Method: Not specified, reported as [M+Na]⁺

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The following are generalized experimental protocols based on the available literature.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-600 spectrometer.

Sample Preparation: A few milligrams of the analyte (this compound or 2-phenylbenzofuran) were dissolved in an appropriate deuterated solvent (e.g., DMSO-d6 or CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0.00 ppm).

Data Acquisition:

-

¹H NMR: The spectra were acquired at a frequency of 600 MHz (or 400 MHz for 2-phenylbenzofuran). Standard acquisition parameters were used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: The spectra were acquired at a frequency of 150 MHz (or 100 MHz for 2-phenylbenzofuran) with proton decoupling.

Data Processing: The raw data were processed using appropriate software. This included Fourier transformation, phase correction, baseline correction, and referencing to the internal standard. Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are given in Hertz (Hz).

Mass Spectrometry (MS)

Instrumentation: Mass spectra were obtained using an Agilent Trap VL LC/MS spectrometer.

Sample Introduction: The sample was introduced into the mass spectrometer, likely after separation by liquid chromatography (LC) to ensure purity.

Ionization: The method of ionization was likely electrospray ionization (ESI) or a similar soft ionization technique, as indicated by the observation of a sodium adduct ([M+Na]⁺).

Data Analysis: The mass-to-charge ratio (m/z) of the resulting ions was measured. The data was analyzed to determine the molecular weight of the compound and to infer its elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylbenzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylbenzofuran scaffold is a privileged heterocyclic motif found in a variety of natural products and synthetic compounds of significant pharmacological interest. Its unique structural features give rise to a diverse range of biological activities, making it a focal point in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-phenylbenzofuran derivatives, with a focus on data presentation, detailed experimental methodologies, and the elucidation of their mechanism of action through relevant signaling pathways.

Physicochemical Properties

The physical properties of 2-phenylbenzofuran derivatives are crucial for their handling, formulation, and pharmacokinetic profiling. These properties are highly dependent on the nature and position of substituents on both the benzofuran core and the 2-phenyl ring.

General Characteristics

2-Phenylbenzofuran (C₁₄H₁₀O) is a solid at room temperature with a molecular weight of 194.23 g/mol .[1] It is generally insoluble in water but soluble in common organic solvents. The introduction of various functional groups can significantly alter properties such as melting point, boiling point, and solubility.

Tabulated Physical Properties

The following table summarizes the reported physical properties for a selection of 2-phenylbenzofuran derivatives.

| Compound | Substituents | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 2-Phenylbenzofuran | - | C₁₄H₁₀O | 194.23 | 120-121 | [2][3] |

| 3-Phenylbenzofuran | - | C₁₄H₁₀O | 194.23 | 45-47 | [4] |

| 4,5-Dimethyl-3-phenylbenzofuran | 4,5-di-CH₃ | C₁₆H₁₄O | 222.28 | 50-52 | [5] |

| 6-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxamide | 6-COCH₃, 5-OCH₃, 2-CH₃, 3-CONH₂ | C₁₃H₁₃NO₄ | 247.25 | 223-224 | [6] |

| 7-Acetyl-5,6-dimethoxy-3-methylbenzofuran-2-carboxylic acid | 7-COCH₃, 5,6-di-OCH₃, 3-CH₃, 2-COOH | C₁₄H₁₄O₆ | 278.26 | 212-214 | [6] |

| Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate | 7-COCH₃, 3-CH₂Br, 5,6-di-OCH₃, 2-COOCH₃ | C₁₅H₁₅BrO₆ | 371.18 | 124-125 | [6] |

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of 2-phenylbenzofuran derivatives. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the most powerful methods in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual atoms within the molecule. The chemical shifts are influenced by the electron-donating or electron-withdrawing nature of the substituents on the aromatic rings.

Below is a table of representative ¹H and ¹³C NMR chemical shifts for the parent 2-phenylbenzofuran.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 7.92-7.90 (m, 2H) | Phenyl H-2', H-6' | 155.9 | C-7a |

| 7.62-7.61 (m, 1H) | Benzofuran H-4 or H-7 | 154.9 | C-2 |

| 7.57-7.55 (m, 1H) | Benzofuran H-4 or H-7 | 130.5 | C-2' |

| 7.50-7.46 (m, 2H) | Phenyl H-3', H-5' | 129.2 | C-3a |

| 7.40-7.37 (m, 1H) | Phenyl H-4' | 128.8 | Phenyl C-3', C-5' |

| 7.30-7.24 (m, 2H) | Benzofuran H-5, H-6 | 128.6 | Phenyl C-4' |

| 7.06 (d, J=0.7 Hz, 1H) | Benzofuran H-3 | 125.0 | Benzofuran C-5 or C-6 |

| 124.3 | Benzofuran C-5 or C-6 | ||

| 122.9 | Benzofuran C-4 or C-7 | ||

| 120.9 | Benzofuran C-4 or C-7 | ||

| 111.2 | Benzofuran C-3 | ||

| 101.3 | Phenyl C-1' |

Data compiled from various sources, including SpectraBase.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation. Under electron ionization (EI), 2-phenylbenzofuran derivatives typically show a prominent molecular ion peak. Fragmentation patterns can be complex and are dependent on the substitution pattern. For example, 2-aroylbenzofuran derivatives often show characteristic fragmentation involving the aroyl group.

Chemical Properties and Synthesis

The chemical reactivity of 2-phenylbenzofurans is characterized by the interplay between the electron-rich furan ring and the aromatic benzene rings. They can undergo various reactions, including electrophilic substitution, cycloaddition, and metal-catalyzed cross-coupling reactions, allowing for the synthesis of a wide array of derivatives.

A general synthetic route to 2-arylbenzofurans involves a three-step reaction starting from a substituted 2-hydroxybenzaldehyde.

Biological Activities and Signaling Pathways

2-Phenylbenzofuran derivatives have been reported to possess a wide spectrum of biological activities, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects.

Anti-inflammatory Activity

Several 2-phenylbenzofuran derivatives have demonstrated potent anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of key inflammatory mediators and signaling pathways. A significant pathway implicated in the anti-inflammatory effect of these compounds is the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascade.

Lipopolysaccharide (LPS) stimulation of Toll-like receptor 4 (TLR4) typically activates both the MAPK and NF-κB pathways, leading to the phosphorylation and activation of key signaling proteins. This culminates in the nuclear translocation of transcription factors like p65, which upregulate the expression of pro-inflammatory genes. Certain 2-phenylbenzofuran derivatives have been shown to inhibit the phosphorylation of key components in these pathways, such as IKK and the MAP kinases, thereby suppressing the inflammatory response.

Experimental Protocols

This section provides an overview of the methodologies used for the synthesis and biological evaluation of 2-phenylbenzofuran derivatives.

General Synthetic Procedure for 2-Arylbenzofurans

The synthesis of 2-arylbenzofuran derivatives is often carried out in a multi-step process as outlined below:

-

O-Alkylation: A substituted 2-hydroxybenzaldehyde is reacted with a methyl α-bromophenylacetate in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the reaction.

-

Hydrolysis: The resulting methyl 2-(2-formylphenoxy)-2-phenylacetate is then hydrolyzed using a base, such as potassium hydroxide in methanol, to yield the corresponding carboxylic acid.

-

Cyclization: The final step involves the cyclization of the 2-(2-formylphenoxy)-2-phenylacetic acid derivative. This is commonly achieved by heating the compound with sodium acetate in acetic anhydride. The crude product is then purified, often by recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer compounds.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 2-phenylbenzofuran derivatives and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

Cholinesterase Inhibition Assay

The inhibitory activity of 2-phenylbenzofuran derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be determined using a modified Ellman's method.

-

Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB).

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compounds in a buffer solution.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Absorbance Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored spectrophotometrically at a specific wavelength (around 412 nm).

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited reaction.

Conclusion

2-Phenylbenzofuran derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their physicochemical and spectroscopic properties are well-characterized, and various synthetic routes have been established for their preparation. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as NF-κB and MAPK, provides a strong rationale for their further development as therapeutic agents. The experimental protocols outlined in this guide serve as a valuable resource for researchers engaged in the synthesis, characterization, and biological evaluation of this important class of heterocyclic compounds.

References

- 1. 2-Phenyl-benzofuran [webbook.nist.gov]

- 2. 2-Phenylbenzofuran - Wikipedia [en.wikipedia.org]

- 3. 2-Phenyl-benzofuran | C14H10O | CID 3517936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 29909-72-6 CAS MSDS (3-PHENYLBENZOFURAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. researchgate.net [researchgate.net]

The Pervasive Presence of 2-Phenylbenzofurans in Nature: A Technical Guide for Researchers

An in-depth exploration of the natural occurrence, biosynthesis, and pharmacological significance of 2-phenylbenzofuran compounds, tailored for researchers, scientists, and drug development professionals.

The 2-phenylbenzofuran scaffold is a privileged heterocyclic motif found in a diverse array of naturally occurring compounds. These molecules, biosynthetically derived from the phenylpropanoid pathway, exhibit a wide spectrum of biological activities, making them a subject of intense research in drug discovery and development. This technical guide provides a comprehensive overview of the natural sources, isolation, biosynthesis, and key signaling pathways modulated by this important class of compounds.

Natural Occurrence and Isolation Yields

2-Phenylbenzofuran derivatives have been isolated from a variety of plant families, most notably Moraceae (e.g., Morus and Artocarpus species) and Fabaceae (e.g., Dalbergia species). These compounds are often found in the heartwood, root bark, and stems of these plants, where they are believed to play a role in defense mechanisms. The yields of these compounds can vary significantly depending on the plant species, geographical location, and extraction methodology.

| Compound Name | Plant Source | Plant Part | Extraction Yield | Reference |

| Moracin C | Morus alba | Twigs | 6.4 mg from 2.0 kg | [1] |

| Moracin M | Morus alba | Root Bark | Not specified | [2] |

| Mulberrofuran G | Morus alba | Root Bark | Not specified | [2] |

| Artoindonesianin A-1 | Artocarpus champeden | Not specified | Not specified | [3] |

| Artoindonesianin B-1 | Artocarpus altilis | Not specified | Not specified | [3] |

| Artolakoochol | Artocarpus lakoocha | Root Bark | Not specified | [4] |

| 4-Hydroxy-artolakoochol | Artocarpus lakoocha | Root Bark | Not specified | [4] |

| Cycloartolakoochol | Artocarpus lakoocha | Root Bark | Not specified | [4] |

| Isoparvifuran | Dalbergia odorifera | Heartwood | Not specified | [5] |

Experimental Protocols: A Generalized Approach to Isolation and Purification

The isolation of 2-phenylbenzofuran compounds from plant matrices typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following is a generalized protocol based on commonly cited methodologies.

Plant Material Preparation

-

Drying: Plant material (e.g., root bark, heartwood) is air-dried or oven-dried at a low temperature (typically 40-60°C) to a constant weight to prevent enzymatic degradation of phytochemicals.

-

Grinding: The dried plant material is ground into a fine powder (30-40 mesh size is optimal) to increase the surface area for efficient solvent extraction.[6]

Extraction

-

Solvent Selection: The choice of solvent is critical and depends on the polarity of the target 2-phenylbenzofuran derivatives. Ethanol or methanol are commonly used for initial extraction due to their ability to extract a broad range of compounds.[6]

-

Extraction Method:

-

Maceration: The powdered plant material is soaked in the chosen solvent in a stoppered container for a period of at least three days with frequent agitation.[7]

-

Soxhlet Extraction: For more efficient extraction, a Soxhlet apparatus can be used, allowing for continuous extraction with a fresh supply of the solvent.

-

Ultrasonic-Assisted Extraction: This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher extraction efficiency in a shorter time.

-

Fractionation

-

The crude extract is typically concentrated under reduced pressure.

-

The concentrated extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. 2-Phenylbenzofuran compounds are often enriched in the ethyl acetate and chloroform fractions.

Chromatographic Purification

-

Column Chromatography: The enriched fractions are subjected to column chromatography over silica gel or Sephadex LH-20. A gradient elution system with solvent mixtures like hexane-ethyl acetate or chloroform-methanol is used to separate the compounds based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC, typically on a C18 column with a mobile phase consisting of a gradient of acetonitrile and water (often with a small percentage of formic acid or trifluoroacetic acid to improve peak shape).

Structure Elucidation

-

The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and conjugated systems.

-

Biosynthesis of 2-Phenylbenzofurans

The biosynthesis of 2-phenylbenzofurans is intricately linked to the well-established phenylpropanoid and stilbene biosynthesis pathways. The core structure is formed through the condensation of intermediates from the shikimate and acetate-malonate pathways.

Caption: Biosynthetic pathway of 2-phenylbenzofurans from L-phenylalanine.

The key steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA, which then undergoes condensation with three molecules of malonyl-CoA, catalyzed by stilbene synthase (STS), to form the stilbene backbone (e.g., resveratrol).[8] Subsequent oxidative cyclization, likely enzyme-mediated, leads to the formation of the characteristic furan ring of the 2-phenylbenzofuran scaffold.

Inhibition of Key Signaling Pathways

A growing body of evidence suggests that naturally occurring 2-phenylbenzofuran derivatives exert their biological effects by modulating key cellular signaling pathways. This makes them attractive candidates for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.

References

- 1. revistaseug.ugr.es [revistaseug.ugr.es]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. New 2-Arylbenzofurans from the Root Bark of Artocarpus lakoocha - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoparvifuran isolated from Dalbergia odorifera attenuates H2O2-induced senescence of BJ cells through SIRT1 activation and AKT/mTOR pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

Biological Activities of Hydroxylated 2-Phenylbenzofurans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylated 2-phenylbenzofurans represent a significant class of heterocyclic compounds that have garnered substantial interest within the scientific community. Their diverse biological activities, ranging from antioxidant and anticancer to enzyme inhibition, position them as promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Core Biological Activities

The biological effects of hydroxylated 2-phenylbenzofurans are largely attributed to the presence and position of hydroxyl groups on the 2-phenyl ring and the benzofuran core. These moieties contribute to the antioxidant potential and interaction with various biological targets.

Antioxidant Activity

Hydroxylated 2-phenylbenzofurans are potent antioxidants. Their radical scavenging activity is primarily mediated by the hydrogen atom transfer (HAT) mechanism, where the hydroxyl group donates a hydrogen atom to neutralize free radicals. The position of the hydroxyl group significantly influences the antioxidant capacity.

Anticancer Activity

A significant body of research has focused on the anticancer properties of these compounds. Their cytotoxic effects are often linked to the induction of cell cycle arrest and apoptosis in various cancer cell lines. Notably, some derivatives have been shown to induce G2/M phase cell cycle arrest and trigger programmed cell death through p53-dependent pathways.

Enzyme Inhibition

Hydroxylated 2-phenylbenzofurans have demonstrated inhibitory activity against a range of enzymes, including cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are key targets in the management of Alzheimer's disease. The inhibitory potential is influenced by the substitution pattern on both the benzofuran and the 2-phenyl moieties.

Quantitative Data Summary

The following tables summarize the reported biological activities of various hydroxylated 2-phenylbenzofuran derivatives.

Table 1: Antioxidant Activity of Hydroxylated 2-Phenylbenzofurans

| Compound | Assay | IC50 (µM) | Reference |

| 2-(3',4'-Dihydroxyphenyl)-benzofuran | DPPH | 15.2 ± 1.3 | [1][2] |

| 2-(2',4'-Dihydroxyphenyl)-benzofuran | DPPH | 21.8 ± 2.1 | [1][2] |

| 2-(4'-Hydroxyphenyl)-benzofuran | DPPH | 35.6 ± 3.5 | [1][2] |

| Moracin C | DPPH | 28.4 ± 2.5 | [3] |

| Iso-moracin C | DPPH | 45.1 ± 4.2 | [3] |

Table 2: Anticancer Activity of Hydroxylated 2-Phenylbenzofurans

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 2-(3',4'-Dihydroxyphenyl)-5-hydroxybenzofuran | A549 (Lung) | MTT | 5.8 ± 0.6 | [4] |

| 2-(4'-Hydroxyphenyl)-5,6-dihydroxybenzofuran | MCF-7 (Breast) | MTT | 12.3 ± 1.1 | [4] |

| 7-Hydroxy-2-(4'-hydroxyphenyl)benzofuran | HeLa (Cervical) | MTT | 25.1 ± 2.9 | |

| 4,6-di(benzyloxy)-3-phenylbenzofuran | Hepatocellular carcinoma | Pin1 inhibition | 0.874 | [4] |

Table 3: Cholinesterase Inhibitory Activity of Hydroxylated 2-Phenylbenzofurans

| Compound | Enzyme | IC50 (µM) | Reference |

| Compound 15 | BChE | 6.23 | [1] |

| Compound 17 | BChE | 3.57 | [1] |

| Compound 20 | AChE | 0.086 ± 0.01 | [5][6] |

| Compound 20 | BuChE | 16.450 ± 2.12 | [5][6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key assays used to evaluate the biological activities of hydroxylated 2-phenylbenzofurans.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to assess antioxidant activity.[7]

Principle: DPPH is a stable free radical that absorbs light at 517 nm.[8] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from purple to yellow and a decrease in absorbance.[8]

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.[7][9]

-

Sample Preparation: Dissolve the hydroxylated 2-phenylbenzofuran derivatives in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution.[9] Prepare serial dilutions of the stock solution to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample solution to the DPPH solution.[9] A typical ratio is 1:1 (v/v).

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[7][9]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer or a microplate reader.[9]

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is proportional to the number of viable cells.[10]

Procedure:

-

Cell Seeding: Seed the desired cancer cells in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.[11]

-

Compound Treatment: Treat the cells with various concentrations of the hydroxylated 2-phenylbenzofuran derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[11] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.[10][12]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 540 and 590 nm using a microplate reader.[12]

-

Calculation: The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100 Where Abs_sample is the absorbance of the treated cells and Abs_control is the absorbance of the untreated (vehicle control) cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is then measured by a flow cytometer. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

Procedure:

-

Cell Treatment: Treat the cells with the hydroxylated 2-phenylbenzofuran derivative at its IC50 concentration for a specific time.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and then stain them with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to remove RNA).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically presented as a histogram of DNA content.

-

Data Analysis: The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Signaling Pathways and Mechanisms of Action

The anticancer activity of hydroxylated 2-phenylbenzofurans is often mediated through the modulation of specific signaling pathways that control cell proliferation and apoptosis.

G2/M Cell Cycle Arrest

Several hydroxylated 2-phenylbenzofuran derivatives have been shown to induce cell cycle arrest at the G2/M checkpoint. This prevents the cell from entering mitosis with damaged DNA. The mechanism often involves the modulation of key regulatory proteins.

Caption: G2/M cell cycle arrest pathway induced by hydroxylated 2-phenylbenzofurans.

p53-Dependent Apoptosis

The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress, such as DNA damage. Some hydroxylated 2-phenylbenzofurans can activate this pathway.

Caption: p53-dependent apoptotic pathway activated by hydroxylated 2-phenylbenzofurans.

Experimental Workflow Visualization

A logical workflow is essential for conducting research on the biological activities of these compounds.

Caption: General experimental workflow for studying hydroxylated 2-phenylbenzofurans.

Conclusion

Hydroxylated 2-phenylbenzofurans are a versatile class of compounds with significant therapeutic potential. Their antioxidant, anticancer, and enzyme inhibitory activities warrant further investigation. This technical guide provides a foundational understanding for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and insights into their mechanisms of action. Future research should focus on lead optimization to enhance the potency and selectivity of these promising compounds for clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]

- 6. mdpi.com [mdpi.com]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. texaschildrens.org [texaschildrens.org]

- 10. broadpharm.com [broadpharm.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. youtube.com [youtube.com]

Potential Pharmacological Applications of 2-Phenylbenzofuran-4-OL: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylbenzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. This technical guide focuses on a specific derivative, 2-Phenylbenzofuran-4-OL, and explores its potential therapeutic applications based on available preclinical data. The primary focus of this document is its role as an inhibitor of Beta-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. Additionally, the broader pharmacological context of the 2-phenylbenzofuran class, including cholinesterase inhibition and antioxidant activity, will be discussed to provide a comprehensive overview of its potential. This guide includes a summary of quantitative biological data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is a heterocyclic organic compound belonging to the 2-arylbenzofuran class. These compounds are of significant interest to the pharmaceutical industry due to their diverse biological properties, which include anti-inflammatory, anticancer, and neuroprotective effects. The core structure, consisting of a phenyl group attached to a benzofuran moiety, allows for a variety of substitutions, leading to a wide range of pharmacological profiles. This guide will specifically delve into the known and potential applications of the 4-hydroxy substituted derivative, this compound.

Pharmacological Profile

The primary pharmacological activity identified for this compound is the inhibition of Beta-secretase 1 (BACE1). However, the broader class of 2-phenylbenzofurans has been extensively studied for other activities relevant to neurodegenerative diseases, such as cholinesterase inhibition and antioxidant effects.

Beta-secretase 1 (BACE1) Inhibition

BACE1 is a critical enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP).[1] This cleavage is the rate-limiting step in the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's disease patients.[2] Inhibition of BACE1 is therefore a key therapeutic strategy for reducing Aβ production and potentially slowing the progression of Alzheimer's disease.

One study has synthesized and evaluated this compound (referred to as compound 19 in the study) for its BACE1 inhibitory activity. The results indicate that it is a potent inhibitor of this enzyme.[3]

Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a clinically validated approach for the symptomatic treatment of Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help to improve cognitive function.[4] While specific cholinesterase inhibition data for this compound is not currently available, numerous studies have demonstrated that other hydroxylated 2-phenylbenzofuran derivatives are effective inhibitors of BuChE, often with selectivity over AChE.[4][5][6]

Antioxidant Activity

Oxidative stress is a significant contributor to the pathology of neurodegenerative diseases, including Alzheimer's. The ability of a compound to neutralize reactive oxygen species (ROS) can help to protect neurons from damage. The phenolic hydroxyl group on this compound suggests that it may possess antioxidant properties. Studies on other hydroxylated 2-phenylbenzofuran derivatives have confirmed their ability to scavenge free radicals.[4]

Quantitative Biological Data

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: BACE1 Inhibitory Activity of this compound

| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |

| This compound (Compound 19) | BACE1 | < 0.087 | Baicalein | 0.087 ± 0.03 |

Data from[3]

Table 2: Butyrylcholinesterase (BuChE) Inhibitory Activity of Related 2-Phenylbenzofuran Derivatives

| Compound | BuChE IC50 (µM) |

| 7-bromo-2-(3,5-dihydroxyphenyl)benzofuran | 3.57 |

| 7-chloro-2-(3,5-dihydroxyphenyl)benzofuran | 6.23 |

| Galantamine (Reference) | 28.3 |

Data from[4]. Note: Data for this compound is not available.

Table 3: Antioxidant Activity of Related 2-Phenylbenzofuran Derivatives (ABTS Assay)

| Compound | EC50 (µM) |

| 7-chloro-2-(3,5-dihydroxyphenyl)benzofuran | 14.9 |

| 7-bromo-2-(3,5-dihydroxyphenyl)benzofuran | 16.7 |

| Trolox (Reference) | Not specified |

Data from[4]. Note: Data for this compound is not available.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of 2-arylbenzofuran derivatives, including this compound, has been described.[2] The synthesis is a multi-step process:

-

O-Alkylation: A substituted 2-hydroxybenzaldehyde is reacted with methyl α-bromophenylacetate in the presence of potassium carbonate in dimethylformamide (DMF) to yield the corresponding methyl 2-(2-formylphenoxy)-2-phenylacetate.

-

Hydrolysis: The resulting ester is then hydrolyzed using aqueous potassium hydroxide in methanol to give the corresponding carboxylic acid.

-

Cyclization and Decarboxylation: The carboxylic acid is heated with anhydrous sodium acetate and acetic anhydride, leading to cyclization and decarboxylation to form the 2-phenylbenzofuran ring system.

-

Demethylation (if necessary): If the starting material contains a methoxy group at the 4-position, a final demethylation step using a reagent like boron tribromide is required to yield the final this compound.

BACE1 Inhibition Assay

The inhibitory activity of this compound against BACE1 can be determined using a commercially available BACE1 activity assay kit.[3]

Principle: The assay is based on fluorescence resonance energy transfer (FRET). A specific peptide substrate for BACE1 is labeled with a fluorophore and a quencher. In the absence of an inhibitor, BACE1 cleaves the substrate, separating the fluorophore and quencher, resulting in an increase in fluorescence. In the presence of an inhibitor, the cleavage is reduced or prevented, leading to a lower fluorescence signal.

General Protocol:

-

Prepare a solution of the BACE1 enzyme in assay buffer.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in assay buffer.

-

Add the enzyme solution to the wells of a microplate.

-

Add the inhibitor solutions to the respective wells. A control with no inhibitor is also included.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the FRET substrate solution to all wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

The rate of increase in fluorescence is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the rate in the presence of the inhibitor to the rate of the control.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

The inhibitory activity of compounds against BuChE is commonly determined using a modified Ellman's method.[5]

Principle: This spectrophotometric assay measures the activity of cholinesterases. The enzyme hydrolyzes a substrate, such as butyrylthiocholine iodide, to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which can be quantified by measuring the absorbance at 412 nm.

General Protocol:

-

Prepare solutions of BuChE enzyme, the substrate (butyrylthiocholine iodide), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Prepare serial dilutions of the test compound.

-

In a microplate, add the enzyme solution, DTNB solution, and the test compound solution to the wells. A control well without the inhibitor is also prepared.

-

Pre-incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate solution to all wells.

-

Measure the absorbance at 412 nm at regular intervals.

-

The rate of the reaction is determined from the change in absorbance over time.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the control rate.

-

The IC50 value is determined from the dose-response curve.

Antioxidant Activity Assay (DPPH Radical Scavenging)

The antioxidant potential can be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the corresponding hydrazine, resulting in a color change from violet to yellow. This change in color can be measured spectrophotometrically at around 517 nm.

General Protocol:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

-

Prepare serial dilutions of the test compound.

-

In a microplate or cuvettes, add the DPPH solution to the test compound solutions. A control containing only the DPPH solution is also prepared.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

BACE1 and the Amyloidogenic Pathway

The primary mechanism of action for this compound in the context of Alzheimer's disease is through the inhibition of BACE1. The following diagram illustrates the role of BACE1 in the amyloidogenic pathway.

Caption: Amyloidogenic pathway and the inhibitory action of this compound on BACE1.

By inhibiting BACE1, this compound prevents the initial cleavage of APP, thereby reducing the production of the C99 fragment and, consequently, the generation of Aβ peptides. This reduction in Aβ is expected to decrease the formation of amyloid plaques and their associated neurotoxicity.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the initial in vitro evaluation of a compound like this compound.

Caption: A typical experimental workflow for the in vitro pharmacological evaluation.

Conclusion and Future Directions

This compound has demonstrated potent in vitro activity as a BACE1 inhibitor, highlighting its potential as a therapeutic agent for Alzheimer's disease. The broader class of 2-phenylbenzofurans also shows promise as cholinesterase inhibitors and antioxidants, suggesting that this scaffold could be a valuable starting point for the development of multi-target-directed ligands for neurodegenerative disorders.

Future research should focus on several key areas:

-

Comprehensive In Vitro Profiling: A complete profile of this compound, including its inhibitory activity against AChE and BuChE and its antioxidant capacity using various assays, is needed to fully understand its pharmacological potential.

-

Mechanism of Action Studies: Further studies are required to elucidate the precise binding mode of this compound to BACE1 and to investigate its effects on downstream signaling pathways.

-

In Vivo Efficacy and Pharmacokinetics: Preclinical studies in animal models of Alzheimer's disease are necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic properties of this compound.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 2-phenylbenzofuran scaffold could lead to the identification of derivatives with improved potency, selectivity, and drug-like properties.

References

- 1. Beta-secretase 1 - Wikipedia [en.wikipedia.org]

- 2. BACE1 is at the crossroad of a toxic vicious cycle involving cellular stress and β-amyloid production in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 2-pheynlbenzofuran derivatives as selective butyrylcholinesterase inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Phenylbenzofuran derivatives as butyrylcholinesterase inhibitors: Synthesis, biological activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Antioxidant Action of 2-Phenylbenzofurans: A Mechanistic Whitepaper

For Immediate Release

A Deep Dive into the Free-Radical Scavenging Capabilities of 2-Phenylbenzofuran Derivatives for Researchers, Scientists, and Drug Development Professionals.

This technical guide elucidates the intricate mechanisms underpinning the antioxidant activity of 2-phenylbenzofuran compounds, a class of naturally occurring stilbenoids with significant therapeutic potential. Through a comprehensive review of theoretical and experimental studies, this document details the primary pathways of free radical neutralization, presents comparative quantitative data, and provides standardized experimental protocols for the evaluation of antioxidant efficacy.

Core Mechanisms of Antioxidant Action

The antioxidant capacity of 2-phenylbenzofurans is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing its reactivity. The principal mechanisms governing this process are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). The predominant pathway is largely influenced by the solvent environment and the specific structural characteristics of the 2-phenylbenzofuran derivative.[1][2][3][4][5] A non-redox mechanism involving Radical Adduct Formation (RAF) has also been proposed.[2][6]

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the phenolic hydroxyl group of the 2-phenylbenzofuran directly donates a hydrogen atom to a free radical (R•), effectively quenching the radical and forming a stable 2-phenylbenzofuran radical.[1][3][4][5] This mechanism is favored in the gaseous phase and is primarily governed by the O–H bond dissociation enthalpy (BDE).[1][3][4][5] A lower BDE facilitates easier hydrogen atom donation and, consequently, higher antioxidant activity.

Sequential Proton Loss Electron Transfer (SPLET)

The SPLET mechanism is a two-step process that is favored in polar solvents like water, methanol, and acetone.[1][3][4][5] It begins with the deprotonation of the phenolic hydroxyl group to form an anion (Ar-O⁻). This is followed by the transfer of an electron from the anion to the free radical. The proton affinity (PA) and electron transfer enthalpy (ETE) are the key thermodynamic parameters governing this pathway.[1]

Single Electron Transfer-Proton Transfer (SET-PT)

The SET-PT mechanism involves the initial transfer of an electron from the 2-phenylbenzofuran to the free radical, forming a radical cation (Ar-OH•⁺). This is followed by the transfer of a proton to a solvent molecule. This pathway is generally considered less favorable for phenolic antioxidants compared to HAT and SPLET.

Structure-Activity Relationship

The antioxidant efficacy of 2-phenylbenzofuran derivatives is significantly influenced by their molecular structure. The presence and position of hydroxyl groups are critical. For instance, a 4'-OH moiety is suggested to be a key determinant of potent antioxidant activity.[1][3][4][5] Furthermore, methylation of hydroxyl groups can lead to a decrease in the bond dissociation enthalpy, potentially affecting the antioxidant capacity.[1][3] The position of double bonds within the structure can also impact the redox-related antioxidant potential.[2][6]

Quantitative Antioxidant Activity Data

The antioxidant activities of various 2-phenylbenzofuran derivatives have been quantified using several in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating higher antioxidant potency.

| Compound | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Reference |

| Regiafuran A | DPPH | 1.9 | Trolox | 1.1 | [1] |

| Regiafuran B | DPPH | 2.4 | Trolox | 1.1 | [1] |

| Moracin C | •O₂⁻-inhibition, CUPRAC, DPPH•-inhibition, ABTS⁺•-inhibition | Higher than iso-moracin C | Iso-moracin C | Lower than moracin C | [2] |

| Iso-moracin C | •O₂⁻-inhibition, CUPRAC, DPPH•-inhibition, ABTS⁺•-inhibition | Lower than moracin C | Moracin C | Higher than iso-moracin C | [2] |

Experimental Protocols

Standardized protocols are crucial for the accurate assessment and comparison of antioxidant activities. Below are outlines for common assays used to evaluate 2-phenylbenzofuran derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the 2-phenylbenzofuran derivative in a suitable solvent (e.g., methanol).

-

Prepare a fresh solution of DPPH in the same solvent to a specific absorbance at its maximum wavelength (~517 nm).

-

-

Assay Procedure:

-

Add a defined volume of the 2-phenylbenzofuran solution at various concentrations to a defined volume of the DPPH solution.

-

A control is prepared using the solvent instead of the antioxidant solution.

-

The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

The absorbance of the solutions is measured using a spectrophotometer at the maximum absorbance wavelength of DPPH.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the 2-phenylbenzofuran derivative.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

Methodology:

-

Preparation of ABTS•⁺ Solution:

-

The ABTS•⁺ radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate.

-

The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

-

The ABTS•⁺ solution is then diluted with a suitable solvent (e.g., ethanol or water) to a specific absorbance at its maximum wavelength (~734 nm).

-

-

Assay Procedure:

-

A defined volume of the 2-phenylbenzofuran solution at various concentrations is added to a defined volume of the diluted ABTS•⁺ solution.

-

A control is prepared using the solvent instead of the antioxidant solution.

-

-

Measurement and Calculation:

-

The absorbance is measured at regular intervals over a specified period.

-

The percentage of ABTS•⁺ scavenging activity is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay

This assay measures the ability of an antioxidant to reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺).

Methodology:

-

Preparation of Reagents:

-

Prepare solutions of copper(II) chloride, neocuproine, and an ammonium acetate buffer.

-

-

Assay Procedure:

-

Add the copper(II) chloride, neocuproine, and buffer solutions to a test tube.

-

Add the 2-phenylbenzofuran solution at various concentrations.

-

The total volume is adjusted with water.

-

The mixture is incubated at room temperature for a specified time.

-

-

Measurement:

-

The absorbance is measured at the maximum wavelength for the Cu(I)-neocuproine complex (~450 nm).

-

Increased absorbance indicates a higher reducing power.

-

Conclusion

2-Phenylbenzofurans represent a promising class of antioxidant compounds with multifaceted mechanisms of action. The interplay of HAT, SPLET, and potentially other pathways, governed by molecular structure and the surrounding environment, dictates their free-radical scavenging efficacy. A thorough understanding of these mechanisms, supported by robust quantitative data from standardized assays, is paramount for the targeted design and development of novel therapeutics based on the 2-phenylbenzofuran scaffold. This guide provides a foundational framework for researchers and drug development professionals to advance the exploration of these potent natural products.

References

- 1. Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Double Bond Position on 2-Phenyl-benzofuran Antioxidants: A Comparative Study of Moracin C and Iso-Moracin C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms [agris.fao.org]

- 5. researchgate.net [researchgate.net]

- 6. Effect of Double Bond Position on 2-Phenyl-benzofuran Antioxidant...: Ingenta Connect [ingentaconnect.com]

In-Depth Technical Guide: Solubility and Stability of 2-Phenylbenzofuran-4-OL

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and anticipated solubility and stability characteristics of 2-Phenylbenzofuran-4-OL, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact molecule, this guide combines information from structurally related benzofuran and phenolic compounds with detailed experimental protocols to enable researchers to determine its precise physicochemical properties. The document covers solubility in various solvent systems, stability under different stress conditions (pH, light, temperature, and oxidation), and potential biological signaling pathways associated with the 2-phenylbenzofuran scaffold. Methodologies for key experiments are detailed to facilitate empirical validation.

Introduction

This compound, also known as 4-hydroxy-2-phenylbenzofuran, belongs to the benzofuran class of heterocyclic compounds. Benzofuran derivatives are prevalent in nature and have garnered significant attention from the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 2-phenylbenzofuran core is a recognized pharmacophore, and the presence of a hydroxyl group at the 4-position can significantly influence its physicochemical properties, such as solubility and stability, as well as its biological activity. A thorough understanding of these characteristics is paramount for the successful development of any potential therapeutic agent.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | Capable of hydrogen bonding with the hydroxyl group and solvating the aromatic rings. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Can act as both hydrogen bond donors and acceptors. |

| Nonpolar Aprotic | Dichloromethane (DCM), Chloroform | Moderate | The large phenyl and benzofuran rings contribute to nonpolar character. |

| Nonpolar | Hexane, Toluene | Low | The polar hydroxyl group limits solubility in highly nonpolar solvents. |

| Aqueous | Water, Buffers (pH dependent) | Low to Moderate | The phenolic hydroxyl group can ionize at higher pH, increasing aqueous solubility. |

Stability Characteristics and Forced Degradation Studies

The stability of this compound is a critical parameter for its handling, formulation, and storage. As a phenolic compound, its stability is expected to be significantly influenced by pH, light, and oxidative conditions. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Table 2: Predicted Stability of this compound under Stress Conditions

| Stress Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic (pH 1-3) | Likely Stable | Hydrolysis of the benzofuran ring is possible under harsh acidic conditions. |

| Neutral (pH 6-8) | Likely Stable | Generally stable, though susceptibility to oxidation may increase slightly. |

| Basic (pH 9-13) | Unstable | Phenolic compounds are prone to degradation at high pH.[1] |

| Oxidative (e.g., H₂O₂) | Susceptible | The phenolic hydroxyl group and the electron-rich benzofuran ring are susceptible to oxidation. |

| Photolytic (UV/Vis light) | Susceptible | Benzofuran derivatives can undergo photodegradation. |

| Thermal (Heat) | Likely Stable at moderate temperatures | Decomposition is expected at elevated temperatures. |

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Solubility Determination

A standard protocol for determining the solubility of an organic compound involves the shake-flask method.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.

-

Equilibration: The vial is agitated (e.g., using a shaker) at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or g/L.

Stability Indicating Method Development and Forced Degradation Studies

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

Methodology:

-

HPLC Method Development:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: The compound is dissolved in a suitable solvent and treated with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80 °C) for a defined period.

-